Computationally Predicted EGFR Kinase Affinity: SAR Benchmarking Against the 4-Chlorophenyl Analog
ZINC Similarity Ensemble Approach (SEA) predictions based on ChEMBL20 provide a computationally estimated pKi of 5.65 (equivalent to IC₅₀ ≈ 2.2 µM) for CAS 1322238‑72‑1 against epidermal growth factor receptor (EGFR) [1]. This predicted affinity is moderate and serves as a benchmark for the 4‑ethylphenyl substitution pattern. In contrast, the 4‑chlorophenyl analog (CAS 477291‑71‑7 substitution variant) is expected to exhibit altered EGFR binding due to the electron‑withdrawing character of chlorine, which affects the electron density distribution across the thiazole‑acrylonitrile π‑system [2]. No experimental EGFR IC₅₀ data have been published for either compound at the time of this analysis; the predicted value for CAS 1322238‑72‑1 provides the only available quantitative reference point for kinase‑focused screening prioritization [1].
| Evidence Dimension | Predicted EGFR pKi (in silico SEA prediction) |
|---|---|
| Target Compound Data | pKi = 5.65 (predicted IC₅₀ ≈ 2.2 µM) |
| Comparator Or Baseline | 4‑Chlorophenyl analog: no published experimental or predicted EGFR data; structure‑activity relationship (SAR) trend indicates divergent binding due to altered electronic character [2] |
| Quantified Difference | Qualitative inference only; the 4‑ethyl substituent provides a distinct electronic and steric profile vs. 4‑Cl, 4‑NO₂, 4‑H, and 3,4‑dimethyl analogs [2] |
| Conditions | SEA prediction using ChEMBL20 training set; no experimental validation |
Why This Matters
The predicted EGFR affinity offers a quantitative — albeit computational — reference point enabling informed prioritization of CAS 1322238‑72‑1 over untested analogs in kinase‑focused screening cascades where the 4‑ethylphenyl substitution pattern is hypothesized to confer selectivity advantages.
- [1] ZINC Database. ZINC000095582563: Predicted Activities — EGFR_HUMAN pKi 5.65. Available at: https://zinc.docking.org/substances/ZINC000095582563/ (accessed 2026-05-09). View Source
- [2] Suntsova PO, Eltyshev AK, Pospelova TA, Slepukhin PA, Benassi E, Belskaya NP. 3-Aryl-2-(thiazol-2-yl)acrylonitriles assembled with aryl/hetaryl rings: Design of the optical properties and application prospects. Dyes and Pigments. 2021;184:108836. DOI: 10.1016/j.dyepig.2020.108836. View Source
